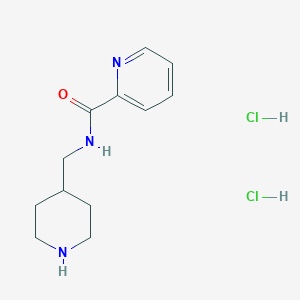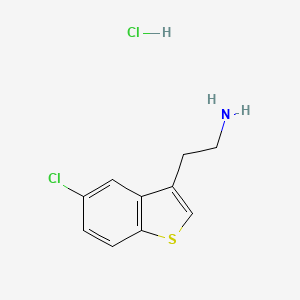![molecular formula C13H20ClNS B1431048 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride CAS No. 1211495-47-4](/img/structure/B1431048.png)
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNS and a molecular weight of 257.82 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a piperidine ring substituted with a sulfanyl group attached to a methylphenyl moiety.
Méthodes De Préparation
The synthesis of 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halomethyl derivative of the piperidine ring.
Attachment of the Methylphenyl Moiety: The methylphenyl group is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with various receptors in the body, leading to potential pharmacological effects .
Comparaison Avec Des Composés Similaires
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride can be compared with other similar compounds, such as:
4-[(4-Methylphenyl)sulfanyl]piperidine: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
4-[(4-Methylphenyl)sulfonyl]piperidine: The sulfonyl group is more oxidized than the sulfanyl group, potentially leading to different chemical and biological properties.
4-[(4-Methylphenyl)thio]piperidine: This compound has a similar structure but may exhibit different reactivity due to the presence of a thioether linkage.
Propriétés
Numéro CAS |
1211495-47-4 |
|---|---|
Formule moléculaire |
C13H20ClNS |
Poids moléculaire |
257.82 g/mol |
Nom IUPAC |
4-[(4-methylphenyl)sulfanylmethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NS.ClH/c1-11-2-4-13(5-3-11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H |
Clé InChI |
PPHLIZXCNBXDRP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC2CCNCC2.Cl |
SMILES canonique |
CC1=CC=C(C=C1)SCC2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


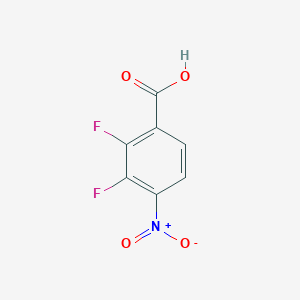

![1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine](/img/structure/B1430969.png)
![Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430970.png)
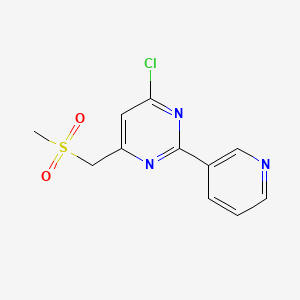
![5-Chloro-1H-pyrido[3,4-B][1,4]oxazin-2(3H)-one](/img/structure/B1430973.png)

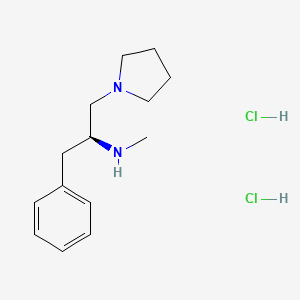
![4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol](/img/structure/B1430980.png)
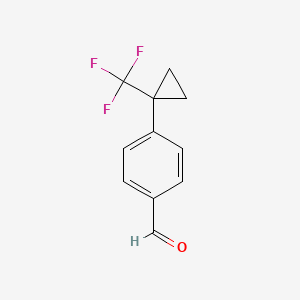
![3-[[(2S,4S)-4-[[(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl]disulfanyl]pyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B1430982.png)
amine hydrochloride](/img/structure/B1430983.png)
